molecular formula C14H13BrN2O2 B5782401 2-(2-bromo-4-methylphenoxy)-N-pyridin-3-ylacetamide

2-(2-bromo-4-methylphenoxy)-N-pyridin-3-ylacetamide

Cat. No.: B5782401
M. Wt: 321.17 g/mol
InChI Key: VGKOTFLKJWHSFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-pyridin-3-ylacetamide typically involves the bromination of 4-methylphenol to produce 2-bromo-4-methylphenol . This intermediate is then reacted with pyridin-3-ylacetamide under specific conditions to yield the final compound. The reaction conditions often include the use of solvents such as carbon disulfide and catalysts like anhydrous aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound may involve continuous bromination processes to ensure high selectivity and yield. The bromination reaction is carried out at low temperatures to minimize side reactions and improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-pyridin-3-ylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide or amine groups. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-pyridin-3-ylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and pyridinyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-bromo-4-methylphenoxy)-N-pyridin-3-ylacetamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the bromine atom, methyl group, and pyridinylacetamide moiety. This combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-10-4-5-13(12(15)7-10)19-9-14(18)17-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKOTFLKJWHSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CN=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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